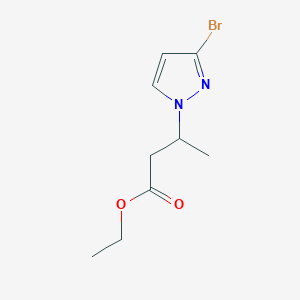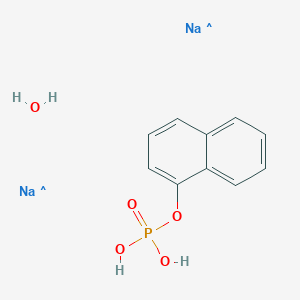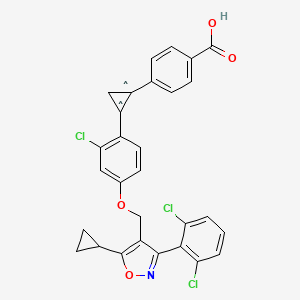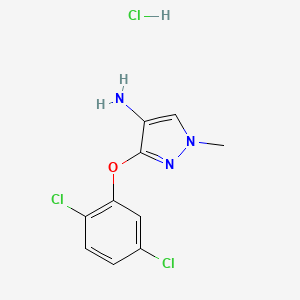
3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dichlorophenoxy group attached to a pyrazol-4-amine structure, with a hydrochloride salt form enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,5-dichlorophenol with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2,4-Dichlorophenoxyacetic acid
- 2,5-Dichlorophenoxyacetic acid
- 3,5-Dichlorophenoxyacetic acid
Comparison: 3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of a pyrazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propriétés
Numéro CAS |
1431963-79-9 |
|---|---|
Formule moléculaire |
C10H10Cl3N3O |
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
3-(2,5-dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9Cl2N3O.ClH/c1-15-5-8(13)10(14-15)16-9-4-6(11)2-3-7(9)12;/h2-5H,13H2,1H3;1H |
Clé InChI |
JMUMWXQBZALGRE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)OC2=C(C=CC(=C2)Cl)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


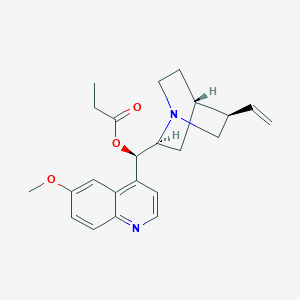
![4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(tetrazolidin-5-yl)benzamide](/img/structure/B12349794.png)
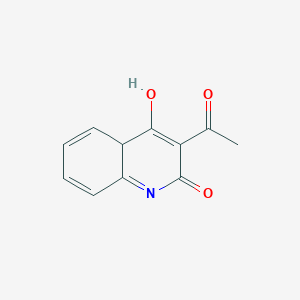
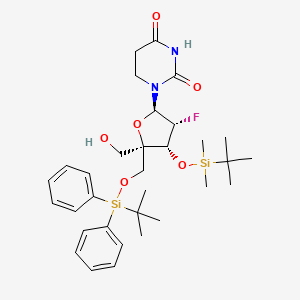

![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
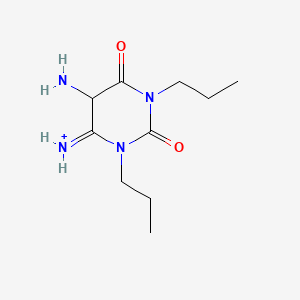
![1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide](/img/structure/B12349827.png)

![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)

